Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate
Overview
Description
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate is a chemical compound with the molecular formula C13H17ClO3 . It is a derivative of the parent acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid .
Physical And Chemical Properties Analysis
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate has a molecular weight of 256.73 g/mol . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Biomolecular Chemistry
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate, also known as isopropyl clofibrate, is a hypolipidemic agent belonging to the fibrate family. In a study, the structural properties of this compound and its polymorphic forms were analyzed, highlighting its molecular conformations and interactions. These properties have implications for its pharmaceutical applications, especially in terms of membrane permeability and drug absorbability (Balendiran et al., 2012).
Chiral Separation and Synthetic Chemistry
Research has been conducted on the synthesis and chiral separation of Fibratol, a derivative of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate. This work highlights the importance of chiral properties in the development of enantiomeric pharmaceutical compounds, which can have different biological activities based on their orientation (Kotheimer et al., 2018).
Polymer Chemistry
In the field of polymer chemistry, the compound has been utilized in the synthesis and copolymerization of various phenoxy ring-substituted isopropyl phenylcyanoacrylates. These studies provide insights into the creation of new polymer materials with potential applications in various industrial sectors (Whelpley et al., 2022).
Derivative Synthesis
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate has been used as a precursor in the synthesis of its reduced derivative, Fibrane. Such synthetic routes are significant in creating new compounds with potentially varied biological activities and pharmaceutical applications (Kotheimer et al., 2019).
Environmental Chemistry
The compound's derivatives have been studied for their role in environmental chemistry, particularly in the adsorption of hazardous materials from water. This research is vital for developing new methods for water treatment and understanding the environmental impact of various chemical compounds (Kamaraj et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, 2-(4-Chlorophenoxy)-2-methylpropionic acid, indicates that it is harmful if swallowed and may cause skin, eye, and respiratory tract irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid release to the environment .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate . These factors can include pH, temperature, presence of other molecules, and specific characteristics of the biological system where the compound is active.
properties
IUPAC Name |
propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3/c1-9(2)16-12(15)13(3,4)17-11-7-5-10(14)6-8-11/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKABMDSULDRXEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381783 | |
Record name | Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(4-chlorophenoxy)-2-methylpropanoate | |
CAS RN |
64416-88-2 | |
Record name | Propan-2-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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